molecular formula C19H24N2O2 B1437517 N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020723-84-5

N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Cat. No. B1437517
M. Wt: 312.4 g/mol
InChI Key: WTMHQGDXTHDHKX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (NAMTBP) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of an aromatic amide, a class of organic compounds known for their unique properties and wide range of uses. NAMTBP has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the synthesis of antimalarial drugs. It is synthesized through chemoselective monoacetylation of the amino group of 2-aminophenol using Novozym 435 as a catalyst. This process has applications in natural drug synthesis and shows the potential of related acetamide compounds in medicinal chemistry (Magadum & Yadav, 2018).

  • Hydrogen Bond Studies : Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally similar to the compound , has revealed insights into intramolecular and intermolecular hydrogen bonding. These studies are crucial for understanding the molecular interactions and stability of such compounds, which can inform drug design and development (Romero & Margarita, 2008).

  • Antimalarial Activity : Studies on derivatives of acetamido compounds have shown significant antimalarial activity against Plasmodium berghei in mice. The research explored the synthesis and quantitative structure-activity relationships of these compounds, demonstrating their potential as antimalarial agents (Werbel et al., 1986).

  • Biologically Active Carrier Species : A water-soluble poly(aminoaryloxy-methylamino phosphazene) synthesized from a compound including an acetamido group has been investigated as a carrier for biologically active agents. This research highlights the potential of acetamide derivatives in drug delivery and pharmaceutical development (Gwon, 2001).

  • Herbicidal Applications : Acetamide derivatives have been evaluated for their potential as herbicides. Research on chloroacetamide herbicides, including various acetamide compounds, has explored their metabolism and potential use in agriculture (Coleman et al., 2000).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-5-8-15(20)11-17(13)21-18(22)12-23-16-9-6-14(7-10-16)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMHQGDXTHDHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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